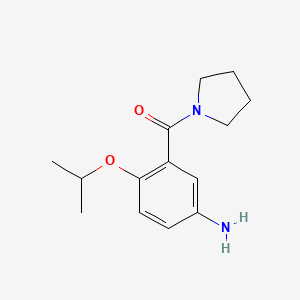
(5-Amino-2-isopropoxyphenyl)-pyrrolidin-1-yl-methanone
Vue d'ensemble
Description
(5-Amino-2-isopropoxyphenyl)-pyrrolidin-1-yl-methanone, also known as 5-AIPPM, is an organic compound that has been used in a wide range of scientific research applications. It is a unique compound that has been found to possess a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
(5-Amino-2-isopropoxyphenyl)-pyrrolidin-1-yl-methanone has been used in a variety of scientific research applications, including the study of cell signaling pathways and the development of new drugs. It has also been used in the study of protein-protein interactions and the modulation of gene expression. Additionally, (5-Amino-2-isopropoxyphenyl)-pyrrolidin-1-yl-methanone has been used in the study of enzyme kinetics and the development of new therapies for diseases such as cancer.
Mécanisme D'action
The exact mechanism of action of (5-Amino-2-isopropoxyphenyl)-pyrrolidin-1-yl-methanone is not yet fully understood. However, it is believed that the compound interacts with proteins in the cell, leading to the modulation of cell signaling pathways and the regulation of gene expression. Additionally, it is believed that (5-Amino-2-isopropoxyphenyl)-pyrrolidin-1-yl-methanone may interact with enzymes, leading to changes in their activity.
Effets Biochimiques Et Physiologiques
(5-Amino-2-isopropoxyphenyl)-pyrrolidin-1-yl-methanone has been found to possess a variety of biochemical and physiological effects. It has been found to modulate the activity of a variety of enzymes, including protein kinases and phosphatases. Additionally, it has been found to regulate the expression of genes involved in cell proliferation and apoptosis. Additionally, (5-Amino-2-isopropoxyphenyl)-pyrrolidin-1-yl-methanone has been found to possess anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
(5-Amino-2-isopropoxyphenyl)-pyrrolidin-1-yl-methanone has several advantages for use in laboratory experiments. It is a relatively stable compound that can be stored at room temperature. Additionally, it is easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water and must be dissolved in an organic solvent. Additionally, it has a short half-life and must be used within a few hours of synthesis.
Orientations Futures
The future of (5-Amino-2-isopropoxyphenyl)-pyrrolidin-1-yl-methanone is promising. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects it has on cells. Additionally, more research is needed to explore its potential for use in the development of new therapies for diseases such as cancer. Additionally, more research is needed to explore the potential for (5-Amino-2-isopropoxyphenyl)-pyrrolidin-1-yl-methanone to modulate the activity of enzymes involved in disease processes. Finally, more research is needed to explore the potential for (5-Amino-2-isopropoxyphenyl)-pyrrolidin-1-yl-methanone to interact with proteins involved in cell signaling pathways and gene expression.
Propriétés
IUPAC Name |
(5-amino-2-propan-2-yloxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)18-13-6-5-11(15)9-12(13)14(17)16-7-3-4-8-16/h5-6,9-10H,3-4,7-8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCJEORVXVFMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-2-isopropoxyphenyl)-pyrrolidin-1-yl-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



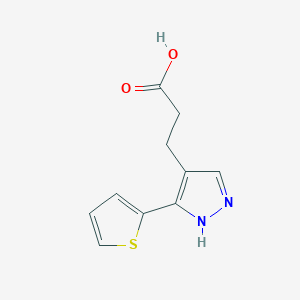
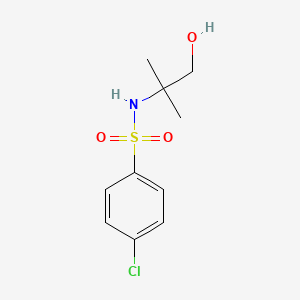
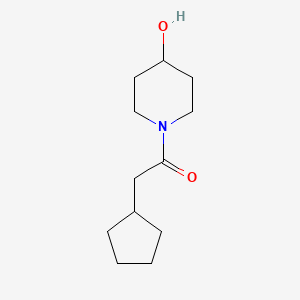
![5-Chloro-6-[(5-fluoro-2-methylphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1460913.png)

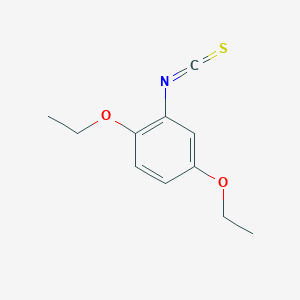

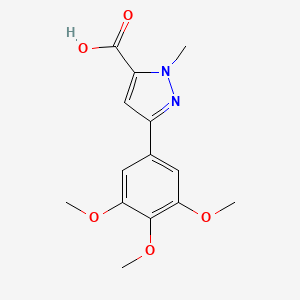
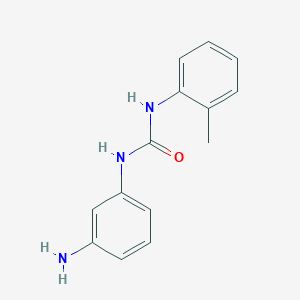
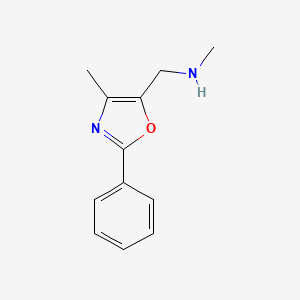
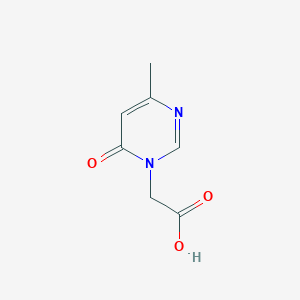
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide](/img/structure/B1460922.png)
![[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1460923.png)
![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)